5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, an indoline moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using catalytic hydrogenation or other reducing agents.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and appropriate alkyl halides.
Thiophene Ring Functionalization: The thiophene ring is functionalized with a sulfonamide group through sulfonation reactions, typically using sulfonyl chlorides and amines.
Final Coupling: The final step involves coupling the indoline and piperidine moieties to the thiophene-sulfonamide core. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines under conditions such as catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indoline and thiophene rings.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the electrophiles used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonamides and heterocyclic systems in various chemical reactions.
Biology and Medicine
In biology and medicine, 5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide is investigated for its potential as a therapeutic agent. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the indoline and piperidine rings may enhance binding affinity through hydrophobic interactions. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide: Lacks the piperidine ring, which may affect its binding properties and biological activity.
5-methyl-N-(2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide: Similar structure but without the piperidine ring, potentially leading to different reactivity and applications.
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide: Contains a carboxamide group instead of a sulfonamide, which could alter its chemical and biological properties.
Uniqueness
5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, including the sulfonamide group, indoline moiety, and piperidine ring. This combination may confer specific reactivity and binding properties that are not present in similar compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
5-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S2/c1-16-6-9-21(27-16)28(25,26)22-15-20(24-11-4-3-5-12-24)17-7-8-19-18(14-17)10-13-23(19)2/h6-9,14,20,22H,3-5,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZFGCYFCFWNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.